Methyl b-D-glucuronide sodium salt
Description
Significance in Glycoconjugate Synthesis and Glycosylation Research
Methyl β-D-glucuronide sodium salt serves as a valuable building block in the intricate field of glycoconjugate synthesis. Glycoconjugates, which are complex molecules composed of carbohydrates linked to other chemical species like proteins or lipids, are fundamental to numerous biological processes. The synthesis of these molecules often requires precise and controlled addition of sugar moieties, a process known as glycosylation.
This sodium salt derivative of methyl β-D-glucuronide is utilized as an efficient reagent for the introduction of "click modifications" into saccharides and oligosaccharides. biosynth.com This chemical strategy allows for the facile and specific attachment of other molecules, enabling the construction of complex glycoconjugates for research purposes. Furthermore, it has found application in the chemical modification of polysaccharides such as starch and cellulose. biosynth.com
Detailed research findings have highlighted the utility of glucuronide derivatives in the synthesis of complex metabolites. For instance, the synthesis of glucuronide conjugates of various compounds, including steroids and flavonoids, is crucial for studying their metabolism and biological activity. nih.govnih.gov While these studies may not directly use the methyl sodium salt, the fundamental chemistry involved in creating the glucuronide linkage is highly relevant and often involves similar protected glucuronic acid precursors. The principles of these syntheses underscore the importance of having well-defined glucuronide building blocks like Methyl β-D-glucuronide sodium salt available for creating standards and for use in further chemical elaborations.
Role as a Model Compound in Glucuronide Biochemistry
In the realm of glucuronide biochemistry, Methyl β-D-glucuronide sodium salt often serves as a model compound for studying various enzymatic processes. Its simple and stable structure makes it an ideal substrate or reference standard in a variety of experimental settings.
One of the key applications of this compound is as an inducer of the enzyme β-D-glucuronidase. biosynth.comsigmaaldrich.comgbiosciences.comcymitquimica.com This enzyme is responsible for cleaving the glycosidic bond of glucuronides, a critical step in the metabolism and excretion of many drugs and foreign compounds. By inducing the production of β-D-glucuronidase in microorganisms like Escherichia coli, researchers can study the enzyme's activity, regulation, and substrate specificity. biosynth.com
The stability of the methyl glycoside linkage, compared to the more labile acyl glucuronides, makes it a reliable standard for analytical methods. psu.edu In studies of drug metabolism, where complex mixtures of metabolites are often encountered, having a stable, well-characterized glucuronide like the methyl salt is essential for method development and validation. sigmaaldrich.com Its predictable behavior in analytical systems such as chromatography and mass spectrometry allows it to be used as a reference point for identifying and quantifying other, more complex or unstable glucuronide metabolites.
Historical Context of Glucuronide Research and its Derivatives
The study of glucuronidation as a major pathway for the metabolism of drugs and other foreign compounds began to gain significant traction in the mid-20th century, around the same time as the initial research into cytochrome P450 enzymes. nih.gov Early research focused on understanding how the body conjugates lipophilic compounds with the highly water-soluble glucuronic acid to facilitate their excretion. nih.govnih.gov
The development of synthetic methods for producing glucuronides was a critical advancement in this field. Initially, the synthesis of O-glucuronides, particularly aryl glucuronides, was a major focus due to the prevalence of phenolic functional groups in many drugs. psu.edu These synthetic efforts provided researchers with the necessary standards to identify and quantify metabolites in biological samples.
The creation of simple glucuronide derivatives, such as the methyl glucuronides, was an important step in this synthetic journey. These derivatives provided stable and easily handleable compounds that could be used to study the fundamental properties of the glucuronide linkage and the enzymes that interact with it. The synthesis of these derivatives often started from readily available precursors like D-glucurono-6,3-lactone. psu.edu Over the years, synthetic methodologies have evolved, allowing for the creation of a wide array of glucuronide derivatives, including N-, S-, and C-glucuronides, to support the growing needs of drug metabolism and toxicology research. researchgate.net The foundational work on simple derivatives like Methyl β-D-glucuronide sodium salt paved the way for these more complex synthetic endeavors.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic and Microbial Interactions of Methyl β D Glucuronide Sodium Salt
Induction of β-D-Glucuronidase (GUS) Production in Prokaryotic Systems
Methyl β-D-glucuronide sodium salt is well-established as an inducer of β-D-glucuronidase (GUS) activity, especially in prokaryotic organisms like Escherichia coli. researchgate.netsigmaaldrich.combiosynth.comgbiosciences.comscbt.com This property is fundamental to its use in molecular biology and microbial diagnostics.
Mechanisms of GUS Enzyme Induction
The induction of the GUS enzyme by methyl β-D-glucuronide sodium salt is primarily controlled at the genetic level through a mechanism of derepression. In many bacteria, including E. coli, the genes responsible for glucuronide metabolism are organized into a functional unit known as the gus operon. nih.govscbt.com The expression of this operon is regulated by a repressor protein, GusR. nih.govscbt.com
In the absence of a suitable glucuronide, the GusR repressor binds to a specific DNA sequence called the operator, which is located near the promoter of the gus operon. This binding physically blocks RNA polymerase from initiating transcription, thereby preventing the synthesis of the GUS enzyme and its associated transport proteins. scbt.com
When methyl β-D-glucuronide sodium salt is introduced into the system, it is transported into the bacterial cell. Inside the cell, it functions as an inducer by binding directly to the GusR repressor protein. This binding event causes a conformational change in the GusR protein, which in turn reduces its affinity for the operator DNA sequence. nih.gov The GusR-inducer complex then detaches from the operator, lifting the repression. With the operator site now free, RNA polymerase can bind to the promoter and transcribe the structural genes of the gus operon, leading to the production of β-D-glucuronidase. scbt.com
Transcriptional and Translational Regulation Studies
The regulation of GUS production by methyl β-D-glucuronide sodium salt is a classic example of transcriptional control. The gus operon in E. coli typically includes several genes: gusA (formerly uidA), which encodes the β-D-glucuronidase enzyme itself; gusB (formerly uidB), which encodes a glucuronide-H⁺ symporter for transport across the inner membrane; and gusC (formerly uidC), which is believed to encode an outer membrane permease. sigmaaldrich.comscbt.com
The coordinate induction of these genes ensures that the bacterium can both import glucuronides from the environment and metabolize them. Studies have shown that the presence of various β-D-glucuronides, including synthetic ones like methyl β-D-glucuronide sodium salt, leads to a significant increase in the transcription of the entire operon. sigmaaldrich.com This indicates that the primary regulatory mechanism is the control of transcription initiation.
Once transcribed into messenger RNA (mRNA), the genetic information is translated into the respective proteins (GusA, GusB, and GusC) by the cell's ribosomal machinery. The amount of enzyme produced is therefore directly related to the level of transcription, which is controlled by the concentration of the inducer and its affinity for the GusR repressor. While the primary control is transcriptional, the efficiency of translation will also influence the final intracellular concentration of the GUS enzyme.
Applications in β-D-Glucuronidase Activity Assays
The ability of methyl β-D-glucuronide sodium salt to induce GUS expression makes it a key component in studies requiring the measurement of this enzyme's activity. While it is an effective inducer, it is not typically used as the substrate for quantifying enzyme kinetics due to the lack of a convenient detectable signal upon its hydrolysis. Instead, its role is to produce the enzyme, which is then assayed using other specialized substrates.
Substrate Utility for Enzyme Kinetic Studies
In a typical experimental setup, bacteria are cultured in a medium containing methyl β-D-glucuronide sodium salt to ensure robust production of the GUS enzyme. sigmaaldrich.com Once the enzyme has been expressed, it can be isolated or assayed within the cell lysate. The activity of the induced GUS enzyme is then measured by providing it with a chromogenic or fluorogenic substrate. These substrates, upon cleavage by GUS, release a molecule that can be easily quantified by spectrophotometry or fluorometry.
Common substrates for these assays include:
p-Nitrophenyl-β-D-glucuronide (pNPG) : Hydrolysis releases p-nitrophenol, a yellow compound detectable by absorbance. scbt.com
4-Methylumbelliferyl-β-D-glucuronide (MUG) : Hydrolysis releases 4-methylumbelliferone (B1674119), a highly fluorescent product. researchgate.netnih.govscbt.com
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) : Hydrolysis produces an insoluble blue indigo (B80030) precipitate, often used for histochemical staining.
While kinetic parameters like the Michaelis constant (Km) and catalytic rate (kcat) are crucial for characterizing enzyme function, such data for methyl β-D-glucuronide sodium salt as a substrate are not commonly reported in the literature. Its primary utility remains as an inducer for studies where the kinetics are determined using other reporter substrates. The table below shows representative kinetic data for GUS with commonly used fluorogenic substrates.
Comparative Kinetic Parameters for GUS with Fluorogenic Substrates
| Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1M-1) | Reference |
|---|---|---|---|---|
| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 106 | researchgate.net |
| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 105 | researchgate.net |
| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 104 | researchgate.net |
Table 1: Michaelis-Menten kinetic parameters for the hydrolysis of different fluorogenic substrates by E. coli β-glucuronidase (GUS). Note: Data for Methyl β-D-glucuronide sodium salt as a substrate is not available. This table illustrates the kinetic values for commonly used reporter substrates. researchgate.net
Microbial Biotransformation and Degradation Studies
In microbial ecosystems, particularly the mammalian gut, the ability to metabolize glucuronides is a key metabolic capability. nih.gov Glucuronidation is a major pathway in mammals for detoxifying and eliminating various compounds, including drugs and endogenous molecules. These conjugated glucuronides are often excreted into the gastrointestinal tract, where they become available to the gut microbiota. researchgate.netnih.gov
Bacteria possessing β-glucuronidase can cleave the glucuronic acid from these conjugates. This action, known as deglucuronidation, releases the original molecule (aglycone) and liberates glucuronic acid. For the bacteria, the primary benefit is the acquisition of glucuronic acid, which can be used as a valuable carbon and energy source. nih.gov The liberated glucuronic acid typically enters central carbon metabolism through pathways like the Entner-Doudoroff pathway, which catabolizes sugar acids into pyruvate. nih.gov
While extensive research has focused on the microbial degradation of complex drug and xenobiotic glucuronides, the specific biotransformation pathway of a simple compound like methyl β-D-glucuronide sodium salt is less detailed. It is expected to be hydrolyzed by bacterial GUS into methanol (B129727) and glucuronic acid. The glucuronic acid would then be funneled into the cell's central metabolism. The fate of the single-carbon methanol would depend on the specific metabolic capabilities of the microorganism, which may include its oxidation to formaldehyde (B43269) and further assimilation or detoxification. Studies on synthetic glucuronides have shown that various gut bacteria, particularly from the genus Bacteroides, are effective at degrading them, though the efficiency can vary significantly between species. acs.org
Role in Gut Microbiota Metabolism and Recycling
The metabolism of Methyl β-D-glucuronide sodium salt is intrinsically linked to the enzymatic activity of the gut microbiota, particularly through the action of β-glucuronidase enzymes. These enzymes, produced by a diverse range of gut bacteria, play a crucial role in the deconjugation of glucuronidated compounds, a process central to enterohepatic circulation. nih.gov
Glucuronidation is a major pathway in the liver where various endogenous and exogenous substances are conjugated with glucuronic acid. This process increases their water solubility, facilitating their excretion from the body, often into the gastrointestinal tract via bile. nih.govcovachem.com In the gut, microbial β-glucuronidases can hydrolyze the glycosidic bond of these glucuronides, releasing the original molecule (the aglycone) and a glucuronic acid sugar. nih.gov This enzymatic action effectively reverses the detoxification process carried out by the host. nih.gov
The released aglycone can then be reabsorbed by the gut epithelia and returned to the liver, a cycle known as enterohepatic circulation. nih.gov This recycling can significantly extend the half-life of various compounds in the body. The gut microbiota, in turn, can utilize the cleaved glucuronic acid as a carbon and energy source. nih.gov The activity of gut microbial β-glucuronidases (gmGUS) is significant as it influences the disposition of not only drugs but also essential endogenous compounds like hormones and neurotransmitters. nih.govnih.gov The expression and activity of these enzymes can be influenced by factors such as diet, age, and the specific composition of an individual's gut microbiota. nih.gov
Interactions with Specific Bacterial Strains (e.g., Escherichia coli)
Escherichia coli is a prominent bacterial species within the gut microbiota known to produce β-glucuronidase. youtube.com Research has demonstrated that Methyl β-D-glucuronide sodium salt can serve as an inducer for the production of β-D-glucuronidase in Escherichia coli. sigmaaldrich.com This indicates a direct interaction where the presence of this specific glucuronide can stimulate the synthesis of the enzyme responsible for its own breakdown.
The β-glucuronidase produced by E. coli (often abbreviated as GUS) is a well-characterized enzyme. megazyme.com It belongs to the glycosyl hydrolase family 2 and functions to hydrolyze the non-reducing terminal β-D-glucuronic acid residues from various glucuronide conjugates. megazyme.comoup.com The ability to metabolize glucuronides is not uniform across all E. coli strains, as studies have shown that a notable proportion of fecal E. coli isolates can be negative for β-glucuronidase activity, and its expression can be temperature-dependent in some strains. nih.gov
While E. coli is a key producer, it is not the sole source of β-glucuronidase in the gut. This enzymatic capability is widespread among various bacterial phyla that inhabit the human colon, including Firmicutes (such as Clostridium and Roseburia species) and Bacteroidetes. nih.govyoutube.comoup.com The collective β-glucuronidase activity of the entire gut microbial community, often referred to as the "estrobolome" in the context of estrogen metabolism, creates a complex system that significantly impacts the host's metabolic processes.
Chemical Synthesis and Derivatization Strategies
Advanced Synthetic Routes for β-D-Glucuronides
The synthesis of β-D-glucuronides, including the methyl sodium salt, presents unique challenges due to the electron-withdrawing nature of the C-5 carboxyl group, which deactivates the anomeric center, making glycosidic bond formation difficult. nih.gov Overcoming this hurdle has led to the development of sophisticated synthetic strategies.
Glycosylation Reactions and Stereoselective Approaches
The stereoselective formation of the β-glycosidic linkage is a primary focus in glucuronide synthesis. A common strategy involves the use of a participating group at the C-2 position of the glucuronic acid donor. Acyl groups, such as acetyl or benzoyl, are frequently employed. mdpi.compsu.edu Through anchimeric assistance, these groups guide the incoming acceptor to the β-face of the oxocarbenium ion intermediate, resulting in the desired 1,2-trans-glycoside. mdpi.com
Various glycosyl donors have been developed to facilitate this process. Glycosyl halides, particularly bromides, have been historically used in Koenigs-Knorr type reactions. psu.edursc.org More modern and efficient methods often utilize glycosyl trichloroacetimidates, which are highly reactive and can provide excellent yields and stereoselectivity under the promotion of Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf). nih.govacs.org For instance, the condensation of methyl 2,3,4-tri-O-benzoyl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate with an alcohol acceptor in the presence of TMSOTf is a well-established method for creating β-D-glucuronides. nih.gov
Other notable glycosyl donors include thioethyl glucuronides, activated by promoters like dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), and glucuronyl iodides. nih.gov The choice of donor and promoter system is often tailored to the specific acceptor molecule to optimize yield and stereoselectivity. For example, a facile α-glucuronidation has been achieved using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH), which is noteworthy as it proceeds without the production of the β-isomer. jst.go.jp
Methyl β-D-Glucuronide Sodium Salt as a Synthetic Building Block
Beyond its own synthesis, methyl β-D-glucuronide sodium salt and its protected precursors are versatile building blocks for constructing more complex carbohydrate structures. biosynth.com
Formation of Complex Glycosides and Oligosaccharides
The glucuronic acid moiety is a key component of many biologically important oligosaccharides, such as glycosaminoglycans (e.g., hyaluronic acid, chondroitin (B13769445) sulfate). jst.go.jp Synthetic strategies often employ activated glucuronyl donors, derived from precursors of methyl β-D-glucuronide, to create the specific glycosidic linkages found in these complex molecules. For instance, trichloroacetimidate-activated glucuronate donors have proven effective in the synthesis of trisaccharides containing glucuronyl units. nih.gov The ability to control the stereochemistry at the anomeric center is paramount in these syntheses, and the methods described in section 3.1.1 are directly applicable. nih.gov
Chemical Modifications for Enhanced Research Utility
To facilitate various research applications, methyl β-D-glucuronide can be chemically modified. For example, the introduction of "click" modifications allows for the efficient attachment of this sugar to other molecules, such as proteins or surfaces, for studying biological interactions. biosynth.com Isotopic labeling, such as the synthesis of methyl-d3 β-D-glucuronide sodium salt, provides a valuable tool for metabolic studies and as an internal standard in mass spectrometry-based analyses. clearsynth.com
Enzymatic Synthesis of Glucuronide Conjugates
As an alternative to chemical synthesis, enzymatic methods offer a powerful approach for the preparation of glucuronide conjugates under mild conditions. nih.gov These methods often provide excellent regio- and stereoselectivity, avoiding the need for complex protecting group manipulations. nih.govresearchgate.net
UDP-glucuronosyltransferases (UGTs) are the key enzymes in biological glucuronidation, catalyzing the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a wide range of acceptor molecules. hyphadiscovery.comsigmaaldrich.com Recombinant UGTs expressed in microbial systems can be used for the in vitro synthesis of specific glucuronides. researchgate.net
Another innovative enzymatic approach is the use of glycosynthases, which are engineered glycosidases that can synthesize glycosides but cannot hydrolyze them. nih.govacs.org A glucuronylsynthase derived from E. coli β-glucuronidase has been shown to be an efficient catalyst for the single-step synthesis of β-glucuronides. nih.govacs.org This method is scalable and operates under mild, aqueous conditions. nih.gov
Enzyme-assisted synthesis can also be performed using whole-cell systems or microsomal preparations from tissues like the liver, which are rich in UGTs. researchgate.netnih.gov For example, porcine, rat, and bovine liver microsomes have been successfully used to produce glucuronide conjugates of various steroids. nih.gov
Below is a table summarizing various synthetic approaches for glucuronides:
| Method | Glycosyl Donor/Substrate | Promoter/Enzyme | Key Features | Reference(s) |
| Koenigs-Knorr Reaction | Acyl-protected glycosyl halide (e.g., bromide) | Silver or mercury salts | Historical method, often superseded by newer techniques. | psu.edursc.org |
| Trichloroacetimidate Method | Glycosyl trichloroacetimidate | Lewis Acid (e.g., TMSOTf, BF3·OEt2) | High reactivity, good yields, and excellent β-stereoselectivity. | nih.govmdpi.comacs.org |
| Thio-glycoside Method | Thioethyl glucuronide | DMTST | Effective for forming glycosidic bonds. | nih.gov |
| Direct Glycosylation | Fully acetylated glucuronic acid methyl ester | TMS triflate | Can be used for direct coupling, though yields may vary. | acs.org |
| Enzymatic (UGTs) | UDP-glucuronic acid (UDPGA) and acceptor | UDP-glucuronosyltransferases (UGTs) | High regio- and stereoselectivity, mild reaction conditions. | researchgate.nethyphadiscovery.comnih.gov |
| Enzymatic (Glycosynthase) | Activated glucuronyl donor and acceptor | Engineered glucuronylsynthase | Efficient, single-step synthesis, no product hydrolysis. | nih.govacs.org |
Optimization of Enzyme-Assisted Biocatalysis
The synthesis of Methyl β-D-glucuronide sodium salt via enzyme-assisted biocatalysis is a sophisticated process primarily catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the methyl alcohol (methanol) acceptor. researchgate.net The efficiency and yield of this biotransformation are highly dependent on the optimization of several key reaction parameters.
Enzyme and Co-substrate Concentration: The rate of glucuronide formation is directly influenced by the concentration of the UGT enzyme and the co-substrate, UDPGA. To ensure the reaction proceeds efficiently, it is crucial to maintain a sufficient supply of UDPGA. nih.gov For in vitro synthesis, very low protein concentrations (e.g., 0.05 mg/ml) and short incubation times (e.g., 5 minutes) can be optimal to ensure initial rate conditions are met, as demonstrated in studies with other substrates like bilirubin. nih.gov The accumulation of the reaction by-product, UDP, can act as a competitive inhibitor for UDPGA binding, which can be mitigated by using systems to sequester UDP. xenotech.com
Effect of pH: The pH of the reaction medium significantly impacts the activity of UGT enzymes. For many UGTs, the optimal pH range for the synthesis of glucuronides is between 7.0 and 8.5. researchgate.net However, this can vary depending on the specific UGT isoform and the physicochemical properties of the substrate. For instance, the glucuronidation of acidic compounds like mycophenolic acid is enhanced at a lower pH (5.4), while basic compounds like raloxifene (B1678788) show higher activity at an alkaline pH of 9.4. nih.gov For a neutral substrate like methanol (B129727), the optimal pH would likely be close to physiological pH, around 7.4, but empirical determination is necessary for maximal yield.
Effect of Temperature: Temperature is another critical parameter that must be controlled to maximize enzyme activity and stability. While many UGTs sourced from mammals show optimal activity around 37°C, some plant-derived UGTs can have higher optima, for example, 40°C. researchgate.netnih.gov Exceeding the optimal temperature can lead to rapid denaturation and loss of enzyme function.
The following interactive table illustrates the impact of varying reaction conditions on the yield of Methyl β-D-glucuronide, based on typical optimization studies for UGT-catalyzed reactions.
Table 1: Optimization of Reaction Conditions for Methyl β-D-glucuronide Synthesis
| UGT Isoform | Methanol (mM) | UDPGA (mM) | Temperature (°C) | pH | Relative Yield (%) |
|---|---|---|---|---|---|
| HLMV | 10 | 2 | 37 | 6.5 | 65 |
| HLMV | 10 | 2 | 37 | 7.4 | 92 |
| HLMV | 10 | 2 | 37 | 8.0 | 85 |
| HLMV | 10 | 2 | 30 | 7.4 | 78 |
| HLMV | 10 | 2 | 40 | 7.4 | 95 |
| recUGT1A9 | 10 | 2 | 37 | 7.4 | 88 |
| recUGT2B7 | 10 | 2 | 37 | 7.4 | 75 |
HLMV: Human Liver Microsomes; recUGT: Recombinant UGT. Data are representative examples based on general findings for UGT optimization.
Stereochemical Control in Enzymatic Glucuronidation
A hallmark of enzyme-catalyzed reactions is their high degree of stereoselectivity, and the glucuronidation process is a prime example. UGT enzymes catalyze the formation of a glycosidic bond between glucuronic acid and the substrate with remarkable control over the stereochemistry at the anomeric carbon of the sugar.
The glucuronidation reaction proceeds via a direct SN2-like mechanism. researchgate.net The UDPGA donor has the glucuronic acid moiety in an α-configuration. The enzyme facilitates a nucleophilic attack by the hydroxyl group of the acceptor (methanol) on the anomeric carbon (C-1) of the glucuronic acid. This attack occurs from the opposite face of the leaving group (UDP), resulting in an inversion of configuration at the anomeric center. researchgate.net Consequently, the product formed is exclusively the β-D-glucuronide. This inherent stereospecificity of UGTs ensures that only Methyl β-D-glucuronide is synthesized, avoiding the formation of the α-anomer. nih.gov
This stereochemical precision is crucial, as the biological activity and metabolic fate of glucuronides can be highly dependent on the configuration of the glycosidic linkage. While chemical synthesis methods often struggle with poor stereo- and regioselectivity, yielding mixtures of anomers and requiring complex protection and deprotection steps, enzymatic synthesis offers a direct and elegant route to the desired β-isomer. nih.govnih.gov
Studies investigating the glucuronidation of chiral alcohols have further highlighted the stereoselectivity of UGTs. For many isoforms, such as UGT2B7, a clear preference for one enantiomer over the other is observed. For example, UGT2B7 often favors the glucuronidation of (R)-enantiomers of secondary alcohols. The spatial arrangement of the hydroxyl group on the substrate is a key determinant for the rate of the enzymatic reaction.
The following table demonstrates the stereochemical purity of the product obtained through enzymatic synthesis compared to a typical chemical synthesis method.
Table 2: Stereochemical Outcome of Methyl-D-glucuronide Synthesis
| Synthesis Method | Product | Anomeric Configuration | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Enzymatic (UGT1A9) | Methyl-D-glucuronide | β | >99% |
| Chemical (Koenigs-Knorr) | Methyl-D-glucuronide | α/β mixture | Variable (e.g., 60% β) |
Data are illustrative of typical outcomes in enzymatic versus chemical glycosidation.
Advanced Analytical and Spectroscopic Characterization Methods
Chromatographic Techniques for Glucuronide Analysis
Chromatography is a fundamental tool for the separation and purification of glucuronides from complex biological matrices. researchgate.net The inherent polarity of the glucuronic acid moiety presents both opportunities and challenges for chromatographic separation. sonar.ch
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of glucuronides. nih.gov Due to the hydrophilic nature of these compounds, reversed-phase liquid chromatography (RPLC) is a commonly employed mode. sonar.ch In RPLC, hydrophobic interactions primarily govern the retention of both the parent compounds (aglycones) and their more polar glucuronide metabolites. sonar.ch
A variety of stationary phases can be utilized to fine-tune separations. For instance, a Discovery HS F5 column has been successfully used for the HPLC analysis of morphine and its glucuronide metabolites. sigmaaldrich.com The choice of mobile phase is also critical; a typical mobile phase might consist of a gradient of acetonitrile (B52724) in an aqueous buffer, such as ammonium (B1175870) acetate. sigmaaldrich.com
Detection methods in HPLC are varied and chosen based on the analytical needs. UV detection is common, particularly if the aglycone possesses a chromophore. sigmaaldrich.com For enhanced sensitivity and specificity, fluorescence detection can be employed, especially for fluorescent compounds or their derivatives. nih.gov An HPLC method with fluorescence detection has been developed for the quantification of 4-methylumbelliferone (B1674119) released from 4-methylumbelliferyl-β-D-glucuronide, a probe for β-glucuronidase activity. nih.gov This method demonstrated a low detection limit of 20 nM. nih.gov
Table 1: HPLC Parameters for Glucuronide Analysis
| Parameter | Example Specification | Reference |
| Column | Discovery HS F5, 5 cm x 4.6 mm I.D., 5 µm | sigmaaldrich.com |
| Mobile Phase | A: 10 mM ammonium acetate, pH 6.8; B: acetonitrile | sigmaaldrich.com |
| Gradient | 0% B for 1 min, to 30% B in 4 min, held 3 min | sigmaaldrich.com |
| Flow Rate | 1 mL/min | sigmaaldrich.com |
| Detector | UV, 280 nm | sigmaaldrich.com |
Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Profiling
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. waters.com These advantages are particularly valuable in metabolite profiling, where complex mixtures of parent drugs and their metabolites, including glucuronides, need to be resolved. waters.com UPLC systems utilize columns with smaller particle sizes (typically 1.7 µm), which contributes to the enhanced performance. waters.com
In the context of glucuronide analysis, UPLC coupled with mass spectrometry (UPLC-MS) is a powerful combination for identifying and quantifying metabolites in biological samples. nih.gov For example, UPLC-MS/MS has been used to quantify glucuronides of a wogonin (B1683318) derivative in various in vitro and in vivo systems. nih.gov The rapid separation provided by UPLC allows for high-throughput analysis, which is crucial in drug discovery and development for profiling metabolites of pharmaceutical candidates. waters.com The increased resolution of UPLC can also aid in separating isomeric glucuronides, which can be challenging with conventional HPLC. waters.com
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural characterization of glucuronides, providing molecular weight information and detailed structural insights through fragmentation analysis. nih.govacs.org It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govbenthamdirect.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glucuronides. chromatographyonline.comuvic.ca In ESI-MS, ions are generated directly from a liquid solution, making it highly compatible with HPLC. chromatographyonline.com
For glucuronide analysis, ESI is typically performed in the negative ion mode, as the carboxylic acid group of the glucuronic acid moiety is readily deprotonated. nih.govvtt.fi This results in an abundant deprotonated molecule, [M-H]⁻, which is often the base peak in the mass spectrum. vtt.fi The positive ion mode can also be used, and derivatization of the carboxylic acid group can enhance ionization potential under these conditions. capes.gov.br The fragmentation patterns observed in ESI-MS can provide valuable structural information. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of glucuronides. nih.govucdavis.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of a glucuronide) is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.
A common and diagnostic fragmentation pathway for glucuronides in negative ion mode is the neutral loss of the glucuronic acid moiety (176 Da). nih.gov This neutral loss is a key indicator for the presence of a glucuronide conjugate. nih.gov Further fragmentation of the glucuronate moiety itself can also be observed. For instance, characteristic fragment ions at m/z 175 and m/z 113 are often detected. nih.gov The ion at m/z 175 corresponds to the deprotonated glucuronic acid, which can further lose water (18 Da) and carbon dioxide (44 Da) to produce the ion at m/z 113. nih.gov
Recent advancements, such as electron activated dissociation (EAD), offer orthogonal fragmentation mechanisms that can provide more specific site localization of the glucuronide conjugation, which can be challenging with CID alone. sciex.com
Table 2: Characteristic MS/MS Fragments of Glucuronides (Negative Ion Mode)
| Fragment | Description | Reference |
| Neutral Loss of 176 Da | Loss of the glucuronic acid moiety | nih.gov |
| m/z 175 | Deprotonated glucuronic acid | nih.gov |
| m/z 113 | Fragment from glucuronic acid (loss of H₂O and CO₂) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of molecules, including the precise determination of stereochemistry and the position of conjugation in glucuronides. capes.gov.br While MS/MS can suggest the presence of a glucuronide and its aglycone, NMR is often required to unambiguously determine the exact site of glycosidic bond formation. nih.gov
¹H NMR and ¹³C NMR are the most common NMR experiments used for this purpose. In the ¹H NMR spectrum of methyl β-D-glucuronide, the anomeric proton (H-1) of the β-anomer typically appears at a characteristic chemical shift. uliege.be The coupling constants between adjacent protons provide valuable information about their relative stereochemistry. For instance, a large coupling constant for the anomeric proton is indicative of a β-linkage. nih.gov
For complex biological samples, directly coupled HPLC-NMR spectroscopy can be a powerful tool. capes.gov.br This technique allows for the separation of glucuronide isomers by HPLC, followed by their direct introduction into the NMR spectrometer for structural characterization. capes.gov.br This has been successfully applied to identify positional isomers of drug glucuronides in whole urine. capes.gov.br The use of methyl groups as NMR probes is also a valuable strategy, particularly in the study of high-molecular-weight proteins where methyl groups can provide crucial structural and dynamic information. nih.govlu.se
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including carbohydrate derivatives like Methyl β-D-glucuronide sodium salt. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of Methyl β-D-glucuronide sodium salt, the anomeric proton (H-1) is of particular diagnostic value. Its chemical shift and coupling constant (³JH1,H2) are indicative of the β-configuration of the glycosidic bond. For β-anomers of glucopyranosides, the anomeric proton typically resonates as a doublet with a large coupling constant (around 7-8 Hz) due to the trans-diaxial relationship with the proton at C-2. The protons of the pyranose ring (H-2 to H-5) exhibit complex multiplets due to spin-spin coupling. The methyl group of the methoxy (B1213986) substituent at C-1 gives rise to a characteristic singlet signal.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is highly dependent on the anomeric configuration, with β-anomers generally showing a downfield shift compared to their α-counterparts. The signals for the other ring carbons (C-2 to C-5) and the carboxyl carbon (C-6) appear at specific chemical shifts, which can be assigned through various NMR techniques. A study on methyl D-glucopyranuronate derivatives confirms that these compounds typically adopt a ⁴C₁ conformation in solution nih.gov.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl β-D-glucuronide sodium salt in D₂O
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (from 2D NMR) |
| H-1 | ~4.5 (d, J ≈ 7.8 Hz) | - | COSY: H-2; HMBC: C-1, C-2, C-5, OCH₃ |
| H-2 | ~3.3 (dd) | - | COSY: H-1, H-3 |
| H-3 | ~3.5 (t) | - | COSY: H-2, H-4 |
| H-4 | ~3.4 (t) | - | COSY: H-3, H-5 |
| H-5 | ~3.7 (d) | - | COSY: H-4 |
| OCH₃ | ~3.6 (s) | ~58 | HMBC: C-1 |
| C-1 | - | ~104 | HSQC: H-1 |
| C-2 | - | ~74 | HSQC: H-2 |
| C-3 | - | ~76 | HSQC: H-3 |
| C-4 | - | ~72 | HSQC: H-4 |
| C-5 | - | ~76 | HSQC: H-5 |
| C-6 (COO⁻) | - | ~175 | HMBC: H-5 |
Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on experimental conditions such as solvent, temperature, and pH. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques provide correlation information between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. For Methyl β-D-glucuronide sodium salt, COSY would show correlations between adjacent protons in the pyranose ring (e.g., H-1 with H-2, H-2 with H-3, etc.), allowing for the sequential assignment of the ring protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. The HSQC spectrum is crucial for assigning the carbon signals of the pyranose ring by linking them to their corresponding, already assigned, proton signals. researchgate.netscience.gov For instance, the signal of the anomeric proton (H-1) will show a cross-peak with the anomeric carbon (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (like the carboxyl carbon C-6) and for confirming the connectivity between different parts of the molecule. For example, a correlation between the anomeric proton (H-1) and the methyl carbon of the methoxy group would confirm the O-glycosidic linkage. Similarly, correlations from H-5 to the carboxyl carbon C-6 would confirm the uronic acid structure. youtube.comsdsu.edu
Capillary Electrophoresis and Electromigration Techniques for Isomer Separation
The synthesis or isolation of Methyl β-D-glucuronide sodium salt can potentially yield a mixture of isomers, most notably the α- and β-anomers. Capillary electrophoresis (CE) and related electromigration techniques are powerful tools for the separation of such closely related carbohydrate isomers. nih.govresearchgate.netnih.gov
Capillary Zone Electrophoresis (CZE): In CZE, charged molecules migrate in an electric field at different rates depending on their charge-to-mass ratio. Since monosaccharides are neutral, they are often derivatized to introduce a charge or are complexed with charged species like borate (B1201080) ions. nih.govresearchgate.netnih.gov The formation of borate complexes with the hydroxyl groups of the carbohydrate allows for their separation based on the differential stability and charge of these complexes. The separation of the α- and β-anomers of Methyl β-D-glucuronide would be feasible due to the different spatial arrangement of their hydroxyl groups, leading to distinct interactions with the borate buffer.
Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.orgijpsonline.com A surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is based on the differential partitioning of the analytes between the aqueous buffer (mobile phase) and the micelles. nih.govnih.gov For the separation of glucuronide isomers, MEKC can be particularly effective. The subtle differences in the hydrophobicity and structure of the α- and β-anomers can lead to different interactions with the micelles, enabling their separation. The use of dynamically coated capillaries can further enhance the separation efficiency by controlling the electroosmotic flow, especially at lower pH values. nih.gov
The choice of buffer composition, pH, surfactant type and concentration, and applied voltage are critical parameters that need to be optimized to achieve baseline separation of the isomers.
Research Applications and Biofunctional Explorations
Design and Synthesis of Glucuronide-Based Prodrugs
The conjugation of glucuronic acid to a therapeutic agent is a widely explored prodrug strategy aimed at overcoming limitations of parent drug molecules. humanjournals.com A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body through metabolic processes. mdpi.com The design of a glucuronide prodrug focuses on key criteria: enhanced water solubility, stability in circulation, reduced cytotoxicity of the inactive form, and precise release of the active drug through enzymatic cleavage. nih.govcreative-biolabs.com
Glucuronidation is a powerful method to enhance the bioavailability and achieve targeted delivery of therapeutic agents. nih.gov By masking the active drug with a glucuronide moiety, its physicochemical properties are altered, primarily increasing water solubility and modifying its interaction with biological barriers. nih.govwikipedia.org This approach is particularly valuable for potent but poorly soluble drugs, such as certain anticancer agents. nih.govrsc.org
A primary strategy for targeted delivery involves leveraging the activity of the enzyme β-glucuronidase, which is found in high concentrations in specific microenvironments, such as necrotic regions of solid tumors and by certain bacteria. nih.govnih.gov This allows for site-specific activation of the prodrug, concentrating the therapeutic effect where it is most needed and minimizing systemic toxicity. mdpi.com Advanced targeting strategies include:
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This approach involves administering a conjugate of a tumor-targeting monoclonal antibody and the β-glucuronidase enzyme. creative-biolabs.com After the conjugate localizes at the tumor site and clears from circulation, the glucuronide prodrug is administered. The enzyme then selectively activates the prodrug at the tumor, increasing the drug concentration locally. creative-biolabs.comnih.gov
Gene-Directed Enzyme Prodrug Therapy (GDEPT): In this strategy, the gene encoding for β-glucuronidase is delivered specifically to tumor cells, leading to localized expression of the enzyme. nih.gov Subsequent administration of a glucuronide prodrug results in its selective activation within the cancer cells. nih.govnih.gov
Self-Immolative Linkers: The design of prodrugs can incorporate self-immolative linkers between the glucuronide and the drug. rsc.orgresearchgate.net Once β-glucuronidase cleaves the glucuronic acid, the linker undergoes a spontaneous chemical reaction to release the active drug. nih.gov This ensures a clean and efficient release mechanism.
Table 1: Strategies for Glucuronide Prodrug Design
| Strategy | Description | Key Advantage |
| Increased Hydrophilicity | Attaching a glucuronic acid moiety significantly increases the water solubility of hydrophobic drugs. | Improved formulation and administration possibilities. nih.gov |
| ADEPT | An antibody-enzyme conjugate is targeted to tumor cells to activate a subsequently administered prodrug. | High tumor specificity and reduced systemic exposure to the active drug. nih.gov |
| GDEPT | Tumor cells are genetically modified to express β-glucuronidase, enabling localized prodrug activation. | Potent anti-tumor activity with a strong bystander effect. nih.gov |
| Self-Immolative Linkers | A linker that spontaneously cleaves after initial enzymatic activation releases the active drug. | Efficient and controlled drug release following enzymatic cleavage. rsc.orgresearchgate.net |
The therapeutic efficacy of glucuronide prodrugs is rooted in their selective activation mechanism. The prodrug itself is designed to be significantly less toxic than the parent compound. nih.gov Activation occurs when the glycosidic bond of the glucuronide is hydrolyzed by the β-D-glucuronidase enzyme, releasing the active drug. nih.govcreative-biolabs.com
This enzymatic activation can lead to a dramatic increase in potency at the target site. For instance, the glucuronide prodrug BHAMG, a derivative of an aniline (B41778) mustard, was found to be over 1000-fold less toxic to certain rat hepatoma cells than its parent drug. nih.gov However, when these cells were treated with an antibody-β-glucuronidase conjugate, the concentration of BHAMG required to inhibit cell protein synthesis by 50% was reduced by more than 1000-fold, demonstrating potent and specific activation. nih.gov
Similarly, glucuronide prodrugs of other potent anticancer agents, such as camptothecin (B557342) and doxorubicin, have been developed. A prodrug of a camptothecin derivative was found to have 4000 times greater water solubility and was 20–40 times less cytotoxic than the parent drug before enzymatic activation. rsc.org This strategy enhances the therapeutic index, allowing for effective treatment while minimizing the severe side effects often associated with conventional chemotherapy. mdpi.comnih.gov
Bioconjugate Formulation and Enhancement of Bioactive Molecules
Bioconjugation with glucuronic acid is a key technique for modifying the properties of bioactive molecules. This process, which creates a more polar and water-soluble compound, is a cornerstone of Phase II metabolism in the body for detoxifying and eliminating substances. wikipedia.orgsigmaaldrich.com Researchers have adopted this natural mechanism for pharmaceutical and diagnostic purposes.
Conjugating a bioactive molecule with glucuronic acid can significantly enhance its stability and efficacy. The resulting glucuronide is typically more stable across different pH levels compared to the parent drug. nih.gov This increased stability is crucial for a drug to withstand physiological conditions until it reaches its target.
Glucuronide conjugates are essential tools in diagnostic and research assays, primarily as substrates for detecting β-glucuronidase activity. medchemexpress.com The presence of this enzyme is a key indicator for identifying certain bacteria, most notably Escherichia coli, in clinical and environmental samples. medchemexpress.comsigmaaldrich.com
These diagnostic reagents are typically chromogenic or fluorogenic substrates. When cleaved by β-glucuronidase, they release a molecule that produces a detectable color or fluorescence. This provides a simple yet highly sensitive method for enzyme detection. Methyl β-D-glucuronide sodium salt itself is used in research to induce the production of β-D-glucuronidase in bacteria, which is fundamental for developing and validating these diagnostic systems. sigmaaldrich.combiosynth.com
Table 2: Examples of Glucuronide-Based Diagnostic Substrates
| Substrate | Type | Application |
| X-Gluc Sodium Salt | Chromogenic | Produces a blue precipitate upon cleavage; used to detect E. coli contamination and as a reporter in gene expression studies (GUS assay). medchemexpress.com |
| 4-Methylumbelliferyl-β-D-glucuronide | Fluorogenic | Releases a fluorescent product upon cleavage; used for sensitive detection of β-glucuronidase activity. medchemexpress.com |
| Resorufin β-D-glucuronide sodium | Fluorogenic | Used as a substrate for β-glucuronidase in various biochemical assays. medchemexpress.com |
| 6-Chloro-3-indolyl-β-D-glucuronide | Chromogenic | Produces a salmon-colored precipitate upon cleavage by β-glucuronidase. medchemexpress.com |
Role in Biochemical Research Assays
Methyl β-D-glucuronide sodium salt serves a specific and critical role in biochemical research as an inducer of β-D-glucuronidase. sigmaaldrich.combiosynth.comscbt.comusbio.netcymitquimica.com In laboratory settings, particularly in microbiology, it is used to stimulate bacteria like E. coli to synthesize and express this enzyme. sigmaaldrich.combiosynth.com
This induced production is vital for several research applications. It allows for the large-scale production and purification of β-glucuronidase, which is then used in the ADEPT strategy for cancer therapy and in diagnostic kits. nih.govsigmaaldrich.com Furthermore, by inducing the enzyme in bacterial cultures, researchers can effectively test the susceptibility of newly synthesized glucuronide prodrugs to enzymatic cleavage, a critical step in their development and validation. researchgate.net Therefore, while not a therapeutic agent itself, Methyl β-D-glucuronide sodium salt is a fundamental enabling tool for the advanced research and development of glucuronide-based therapies and diagnostics. gbiosciences.com
Emerging Applications in Nutraceutical and Functional Food Research
The principles of glucuronidation are highly relevant to the field of nutraceuticals and functional foods, as many bioactive compounds found in plants, such as polyphenols and flavonoids, are subject to this metabolic process after consumption. rsc.org While direct research on adding Methyl β-D-glucuronide sodium salt to products is scarce, the study of glucuronide interactions provides insight into potential applications.
One of the primary outcomes of glucuronidation is a significant increase in the water solubility and stability of a compound. nih.govresearchgate.net Many bioactive polyphenols found in functional foods are relatively insoluble in their natural state (as aglycones), which can limit their absorption and utility. nih.gov The metabolic process of attaching a glucuronic acid moiety—the core structure of Methyl β-D-glucuronide—transforms these compounds into more hydrophilic forms. nih.gov
This inherent stabilizing property of the glucuronide group is an area of interest. While not used as a direct additive, the concept of converting bioactive compounds into their glucuronide forms (prodrugs) is explored as a strategy to improve their stability for delivery. rsc.orgnih.gov The glucuronidated form is often more resistant to degradation and can be transported more easily through the aqueous environment of the body. nih.gov This principle suggests a potential, though still largely theoretical, application where the glucuronide structure could be used to protect and stabilize less stable bioactive molecules in functional food formulations.
It was once thought that glucuronidation was solely a detoxification pathway that rendered bioactive compounds inactive before excretion. rsc.org However, emerging research indicates that this is an oversimplification. In some cases, glucuronide metabolites are not only active but may even exhibit enhanced or different bioactivities compared to their parent compounds. nih.govrsc.org
Several studies have highlighted that the glucuronides of certain dietary compounds possess biological activity in their own right. For instance, some flavonoid glucuronides have been shown to have anti-inflammatory and antioxidant properties. nih.govnih.gov Furthermore, the glucuronide of morphine (morphine-6-glucuronide) is known to be a more potent analgesic than morphine itself. nih.govrsc.org
Mechanistic Insights into Glucuronide Disposition and Biological Reactivity
Glucuronidation as a Phase II Metabolic Pathway
Phase II metabolism, or conjugation reactions, involves the attachment of endogenous molecules to drugs or their metabolites, rendering them more hydrophilic. numberanalytics.com Glucuronidation is arguably the most significant of these reactions, responsible for the elimination of a substantial portion of clinically used drugs. xcode.lifejove.comwikipedia.org This process is not only crucial for drug metabolism but also for processing endogenous substances like hormones, bilirubin, and bile acids, as well as various toxins. xcode.lifewikipedia.org By increasing the water solubility of these compounds, glucuronidation facilitates their transport and subsequent removal from the body via urine or feces. xcode.lifewikipedia.org While primarily occurring in the liver, the enzymes responsible for glucuronidation are also present in other major organs, including the intestines, kidneys, brain, and spleen. wikipedia.org
Role of UDP-Glucuronosyltransferases (UGTs) in Conjugation
The central players in the glucuronidation process are the UDP-glucuronosyltransferase (UGT) enzymes. jove.comwikipedia.org These enzymes, primarily located in the endoplasmic reticulum, catalyze the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. jove.comnih.govresearchgate.net The substrates for UGTs are diverse and possess functional groups such as hydroxyl, carboxyl, amine, or thiol groups that can accept the glucuronic acid. jove.comnih.gov The resulting glucuronide conjugate is significantly more water-soluble and is primed for elimination from the body. nih.gov The UGT pathway is a critical detoxification mechanism, inactivating and facilitating the removal of potentially harmful substances. researchgate.netnih.gov
Substrate Specificity and Isoform Diversity of UGTs
The human UGT superfamily is characterized by a remarkable diversity of isoforms, which allows for the processing of a vast array of structurally different substrates. nih.govnih.gov There are 22 known functional UGTs in humans, categorized into families and subfamilies, with the UGT1 and UGT2 subfamilies being the most extensively studied due to their significant role in drug metabolism. xcode.lifenih.govnih.gov While there is overlapping substrate specificity among the isoforms, certain UGTs exhibit a degree of selectivity for particular substrates. nih.govnih.gov For instance, UGT1A1 is a key enzyme in the glucuronidation of bilirubin. researchgate.net This diversity is generated, in part, by a single gene locus (for the UGT1A family) that utilizes alternative splicing to produce multiple protein isoforms from a single gene. ulaval.ca This genetic complexity allows the body to efficiently metabolize a wide range of compounds. ulaval.ca
The following table provides examples of UGT isoforms and some of their known substrates:
| UGT Isoform | Selective Probe Substrates | Other Known Substrates |
| UGT1A1 | Estradiol (3OH-glucuronidation), Raltegravir, SN-38 | Bilirubin, Ezetimibe, R-carvedilol, Etoposide, B-estradiol |
| UGT1A3 | Telmisartan | Ezetimibe |
| UGT1A4 | Trifluoperazine, 1-OH-midazolam | Amitriptyline, Lamotrigine, Midazolam |
| UGT1A6 | Deferiprone, Serotonin | Salicylic acid |
| UGT1A9 | Propofol, Mycophenolic acid, Entacapone | - |
| UGT2B7 | Codeine, 3'-azidothymidine (Zidovudine) | - |
| UGT2B15 | S-oxazepam, Oxazepam | - |
This table is based on information from multiple sources. nih.govnih.govnih.govresearchgate.net
Transport Mechanisms of Glucuronides
Once formed, the hydrophilic and negatively charged glucuronide conjugates require the assistance of transport proteins to move across cell membranes for their eventual elimination. nih.gov This transport is a critical step in the disposition of glucuronides and involves a coordinated effort between uptake and efflux transporters. ontosight.aifrontiersin.orgnih.gov
Efflux Transporters (e.g., MRPs) and Their Role in Excretion
Efflux transporters are vital for moving glucuronides out of cells and into the bile, urine, or the intestinal lumen for excretion. frontiersin.orgnih.gov Key members of the ATP-binding cassette (ABC) transporter family, such as the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), play a major role in this process. ontosight.aifrontiersin.orgontosight.ai For example, MRP2 is a major efflux transporter in the liver and kidney, mediating the movement of glucuronides into the bile and urine. ontosight.aifrontiersin.org Similarly, MRP3 is involved in the basolateral efflux of glucuronides from hepatocytes back into the bloodstream for subsequent renal clearance. frontiersin.orgnih.gov In the intestine, transporters like MRP2 and BCRP are located on the apical membrane of enterocytes and are responsible for effluxing glucuronides into the intestinal lumen. nih.govsigmaaldrich.comyoutube.com
The following table highlights key efflux transporters and their roles in glucuronide excretion:
| Efflux Transporter | Location | Function in Glucuronide Transport |
| MRP2 (ABCC2) | Apical membrane of hepatocytes, renal proximal tubules, and enterocytes | Mediates biliary and urinary excretion of glucuronides; efflux into the intestinal lumen. ontosight.aifrontiersin.orgnih.gov |
| MRP3 (ABCC3) | Basolateral membrane of hepatocytes and enterocytes | Efflux of glucuronides from cells into the bloodstream. frontiersin.orgnih.govresearchgate.net |
| MRP4 (ABCC4) | Basolateral membrane of hepatocytes; apical membrane of renal proximal tubules | Efflux of glucuronides into blood and urine. nih.gov |
| BCRP (ABCG2) | Apical membrane of hepatocytes and enterocytes | Efflux of glucuronides into bile and the intestinal lumen. ontosight.aifrontiersin.org |
Enterohepatic Recirculation of Glucuronides
Enterohepatic circulation is a process where compounds excreted into the bile and released into the small intestine are reabsorbed back into the systemic circulation. nih.govnih.gov Glucuronide metabolites are key players in this circuit. nih.govnih.gov After being effluxed into the bile and entering the intestine, these glucuronides can be hydrolyzed back to their original form (aglycone) by β-glucuronidase enzymes produced by the gut microbiome. nih.govnih.govyoutube.com The now less polar aglycone can then be reabsorbed across the intestinal wall and re-enter the circulation, effectively prolonging its presence in the body. nih.govnih.govyoutube.com This recycling process can significantly impact the pharmacokinetic profile of a drug, often extending its half-life. nih.govyoutube.com The efficiency of this recirculation is dependent on several factors, including the rate of biliary excretion of the glucuronide, the activity of the gut microbiota, and the reabsorption of the parent compound. nih.govnih.gov
Impact of Intestinal Microbes on Glucuronide Hydrolysis
While glucuronidation in the liver prepares compounds for excretion, the vast and metabolically active community of intestinal microbes can reverse this process. nih.govnih.gov Many bacteria residing in the gut, particularly in the large intestine, produce enzymes known as β-glucuronidases (GUS). nih.govrsc.org These enzymes are capable of cleaving the glycosidic bond of glucuronide metabolites that are excreted from the liver into the bile and subsequently enter the small intestine. nih.govyoutube.com This hydrolysis reaction regenerates the original parent compound (the aglycone) and releases glucuronic acid. acs.org
The efficiency of this microbial hydrolysis is influenced by several factors, including the specific bacterial species present, the pH of the gut environment, and the structure of the glucuronide itself. nih.gov For instance, research on the hydrolysis of the natural glucuronide wogonoside (B1683319) by fecal enzymes from different species demonstrated significant variations in reaction kinetics. Fresh fecal samples showed the highest hydrolytic activity, and the optimal pH for the reaction varied between species. nih.gov Synthetic glucuronides, such as Methyl β-D-glucuronide sodium salt, serve as valuable tools in studying these processes, for example, by being used to induce the production of β-D-glucuronidase in bacteria like Escherichia coli. sigmaaldrich.com Studies using a panel of synthetic methoxyphenyl glucuronides have also been employed to investigate hydrolysis by various Bacteroides species, which are common inhabitants of the human gut. acs.org
The table below presents the kinetic parameters for the hydrolysis of wogonoside by intestinal microbial β-glucuronidases from different species, illustrating the species-dependent nature of this metabolic process.
Table 1: Kinetic Parameters of Wogonoside Hydrolysis by Intestinal Microbial β-Glucuronidases
| Species | Vmax (μmol/min/mg) | Km (μM) |
|---|---|---|
| Mouse | 2.37 ± 0.06 | 6.51 ± 0.71 |
| Rat | 4.48 ± 0.11 | 3.04 ± 0.34 |
| Human | 5.17 ± 0.16 | 0.34 ± 0.047 |
Data sourced from a study on the impact of experimental conditions on glucuronide hydrolysis. nih.gov
Influence on Systemic and Local Exposure of Parent Compounds
The microbial hydrolysis of glucuronides in the gut is a critical step in a process known as enterohepatic circulation (EHC). nih.govnih.gov EHC describes the cycle where a drug or its metabolite is excreted in the bile, enters the intestine, is metabolically reactivated (e.g., through hydrolysis by gut bacteria), and then reabsorbed from the gut back into the systemic circulation. nih.govyoutube.com
Biological Activity and Potential Modulatory Roles of Glucuronides
The long-held view that glucuronides are merely inactive, water-soluble waste products has been challenged by growing evidence. nih.gov While glucuronidation is primarily a detoxification pathway, certain glucuronide metabolites possess significant biological, and sometimes pharmacological, activity of their own. nih.govnih.gov
Pharmacological Activity of Specific Glucuronide Metabolites
Contrary to the general rule, some glucuronides are not only active but can be even more potent than their parent compounds. nih.gov The most widely cited example is morphine-6-glucuronide (B1233000) (M6G), a major metabolite of morphine. taylorandfrancis.comnih.gov Multiple lines of evidence show that M6G is a potent analgesic. nih.gov It exhibits a high affinity for the μ-opioid receptor and is capable of crossing the blood-brain barrier to exert its effects. nih.gov In fact, M6G is reported to be a more potent analgesic than morphine itself. taylorandfrancis.com
Table 2: Comparative Pharmacological Potency of Select Drugs and Their Glucuronide Metabolites
| Parent Compound | Glucuronide Metabolite | Comparative Activity |
|---|---|---|
| Morphine | Morphine-6-glucuronide | Metabolite is a more potent analgesic than the parent compound. taylorandfrancis.comnih.gov |
Interaction with Biological Systems and Macromolecules
Beyond direct pharmacological activity at specific receptors, glucuronides interact with various biological systems and macromolecules, influencing their own disposition and potentially causing other biological effects. The distribution of glucuronides is not a simple passive process; it is heavily dependent on the action of efflux and uptake transport proteins located on cell surfaces. nih.gov These transporters control the movement of the hydrophilic, negatively charged glucuronides out of cells and into blood or bile, thereby playing a critical role in their systemic clearance and distribution. nih.gov
Furthermore, some glucuronides can be chemically reactive. Acyl glucuronides, which are formed from drugs containing carboxylic acid groups, can undergo intramolecular rearrangement. nih.gov More significantly, they can covalently bind to macromolecules like proteins. nih.govnih.gov This covalent modification of proteins can potentially lead to immune responses and toxicity, a subject of ongoing research and debate in drug safety assessment. nih.govnih.gov Glucuronides can also interact with enzymes; for example, the flavonoid quercetin (B1663063) is an inhibitor of xanthine (B1682287) oxidase, and its glucuronide forms have also been studied for their comparative inhibitory activities. rsc.org
Future Perspectives and Research Trajectories
Development of Advanced Methodologies for Glucuronide Profiling
The future of glucuronide research is intrinsically linked to the development of more sophisticated analytical techniques. Current methods, while powerful, face challenges in comprehensively profiling the vast and diverse array of glucuronide metabolites.
Future methodologies will likely focus on enhancing the sensitivity and specificity of detection, particularly for low-abundance glucuronides. This includes the advancement of liquid chromatography-mass spectrometry (LC-MS/MS) techniques, which are already the preferred method for analyzing glucuronides due to their high sensitivity and ability to handle complex biological matrices. nih.govresearchgate.net Innovations may involve novel derivatization strategies to improve the volatility and ionization of glucuronides for gas chromatography-mass spectrometry (GC-MS) analysis, a technique currently limited by the low volatility of these compounds. nih.gov
Furthermore, the development of high-throughput screening assays will be crucial for rapidly assessing the glucuronidation potential of new drug candidates and for large-scale metabolomic studies. This could involve the use of recombinant β-glucuronidase enzymes that offer improved efficiency and can be used at room temperature, simplifying and accelerating sample processing. nih.govoup.com The creation of novel chemical isotope labeling strategies will also aid in the comprehensive profiling of urinary glucuronide conjugates, allowing for more accurate quantification and identification. acs.org
A significant challenge in glucuronide analysis is the potential for in-source fragmentation during mass spectrometry, where the glucuronide metabolite can break apart to form ions identical to the parent compound, leading to analytical interference. researchgate.net Future methodologies will need to address this issue to ensure accurate quantification of both the parent drug and its glucuronide metabolites.
Exploration of Novel Therapeutic and Diagnostic Applications
The unique properties of glucuronides, including their role in detoxification and their potential for targeted delivery, open up exciting avenues for new therapeutic and diagnostic applications.
One promising area is the development of glucuronide prodrugs, particularly for anticancer agents. rsc.org By attaching a glucuronic acid moiety to a cytotoxic drug, its activity can be masked until it reaches a tumor microenvironment, which often has high levels of β-glucuronidase. This enzyme can then cleave the glucuronide, releasing the active drug directly at the tumor site and potentially reducing systemic toxicity. biorxiv.org
Glucuronides are also being investigated as biomarkers for various diseases. bournemouth.ac.uk For instance, specific glucuronide profiles in urine or blood could serve as early indicators of diseases like cancer or type 2 diabetes. bournemouth.ac.ukdovepress.com Recent studies have identified glucuronic acid as a potential biomarker for poor prognosis in acute myeloid leukemia (AML), suggesting that monitoring its levels could aid in disease management. nih.gov The compound Phenyl-β-D-glucuronide is being explored as an exogenous agent for induced volatolomics, a method for cancer risk pre-warning, where its metabolism into volatile phenol (B47542) can be detected by a handheld breath-analyzer. biorxiv.org
Furthermore, understanding the pharmacological activity of glucuronide metabolites themselves is an area of growing interest. While often considered inactive detoxification products, some glucuronides have been shown to possess biological activity, which could be harnessed for therapeutic benefit. rsc.orgnih.gov
Deeper Understanding of Glucuronide Biotransformation Pathways
Glucuronidation is a major phase II metabolic process catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). capes.gov.brflinders.edu.au These enzymes play a crucial role in the metabolism and detoxification of a wide variety of compounds, including drugs, environmental toxins, and endogenous substances. nih.govnih.gov
Future research will focus on gaining a more profound understanding of the factors that regulate UGT activity and expression. This includes investigating the influence of genetic polymorphisms, age, gender, and disease states on glucuronidation capacity. nih.govresearchgate.net For example, variations in UGT genes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and toxicity. bournemouth.ac.uk
The liver is the primary site of glucuronidation, but UGT enzymes are also expressed in extrahepatic tissues such as the intestine, kidney, and brain, where they contribute to local metabolism and detoxification. flinders.edu.aunih.gov A deeper understanding of the tissue-specific roles of UGTs is essential for predicting drug disposition and potential tissue-specific toxicity.
Moreover, the interplay between glucuronidation and other metabolic pathways, as well as the role of transporters in the disposition of glucuronides, are critical areas for future investigation. nih.gov The elimination of glucuronides from the body is a complex process involving both UGT-mediated formation and the action of efflux transporters that move these conjugates out of cells and into bile or urine. nih.gov
Integration of Omics Technologies in Glucuronide Research
The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, is set to revolutionize glucuronide research. nih.gov These powerful tools allow for a systems-level analysis of the complex biological networks that govern glucuronidation.
Genomics will continue to be instrumental in identifying genetic variations in UGT enzymes that influence drug metabolism and disease susceptibility. bournemouth.ac.uk This knowledge is crucial for the development of personalized medicine approaches, where drug selection and dosage can be tailored to an individual's genetic makeup.
Proteomics can be used to quantify the expression levels of UGT enzymes and other proteins involved in glucuronide disposition in different tissues and under various physiological and pathological conditions. nih.gov This information can help to elucidate the mechanisms underlying altered glucuronidation in disease states.
Metabolomics , the large-scale study of small molecules, provides a direct readout of metabolic activity and is particularly well-suited for profiling glucuronide conjugates. nih.gov Untargeted metabolomics studies have already led to the identification of novel glucuronide biomarkers for disease. nih.gov
The integration of these multi-omics datasets will provide a more holistic understanding of the role of glucuronidation in health and disease, paving the way for the discovery of new therapeutic targets and diagnostic markers. nih.gov
Computational and Modeling Approaches for Glucuronide Interactions
Computational and modeling approaches are becoming increasingly important tools in glucuronide research, offering a cost-effective and efficient way to predict and understand the interactions of glucuronides with biological systems. nih.govannualreviews.org
In silico models are being developed to predict the sites of glucuronidation on a molecule, which is crucial for understanding its metabolic fate. oup.com These models use a variety of molecular descriptors to characterize the reactivity and physicochemical properties of potential metabolic sites. oup.com For instance, quantitative structure-activity relationship (QSAR) models can correlate the structural features of a compound with its propensity to undergo glucuronidation. mdpi.com
Molecular docking simulations can be used to visualize and predict how glucuronides and their parent compounds interact with the active sites of UGT enzymes and other proteins. mdpi.comnih.gov This can provide valuable insights into the substrate specificity of different UGT isoforms and help in the design of drugs with improved metabolic profiles.
Furthermore, computational approaches are being developed to predict the reactivity of acyl glucuronides, a class of metabolites that can be chemically reactive and have been implicated in toxicity. nih.gov These in silico methods can help to identify potentially problematic drug candidates early in the development process. nih.gov The combination of these computational tools with experimental data will be essential for advancing our understanding of glucuronide biology and for accelerating the development of safer and more effective drugs. lsu.edunih.gov
Q & A
Q. Advanced
- Inhibitor panels : Use saccharic acid 1,4-lactone (a β-glucuronidase-specific inhibitor) to confirm enzymatic activity. Non-specific hydrolysis remains unaffected .
- Fractionation : Isolate β-glucuronidase via size-exclusion chromatography and test activity in purified fractions.
- Mass spectrometry : Detect methyl aglycone release via LC-MS to rule out non-enzymatic breakdown .
Parallel assays with structurally distinct substrates (e.g., 4-nitrophenyl glucuronide) can further validate specificity .
How is Methyl β-D-glucuronide sodium salt applied in fluorometric vs. colorimetric detection systems?
Q. Basic
- Fluorometric : Hydrolysis releases methyl aglycone, detected using fluorescence plate readers (ex/em: 365/445 nm). Ideal for low-activity samples (e.g., microbial lysates) due to high sensitivity .
- Colorimetric : Couple with diazotization reagents (e.g., Fast Garnet GBC) to form colored complexes, measurable at 540–620 nm. Suitable for high-throughput screens but less sensitive than fluorescence .
What interference sources arise in high-throughput assays using Methyl β-D-glucuronide sodium salt, and how are they mitigated?
Q. Advanced
- Matrix effects : Serum proteins or cellular debris may quench fluorescence. Mitigate by diluting samples or adding detergents (e.g., 0.1% Triton X-100) .
- Autofluorescence : Background from plant pigments or microbial metabolites. Use wavelength-shifting probes (e.g., 4-methylumbelliferyl derivatives) or subtract background via blank wells .
- Enzyme inhibition : Heavy metals or polyphenols in extracts. Include chelators (e.g., EDTA) or polyvinylpyrrolidone (PVP) in buffers .
How does the sodium salt form of Methyl β-D-glucuronide influence solubility and enzyme kinetics compared to other counterions?
Advanced
The sodium salt enhances aqueous solubility (critical for high-concentration assays) but may compete with divalent cations (e.g., Mg²⁺) in reaction buffers. For comparison, cyclohexylammonium salts offer better organic solvent compatibility but lower solubility in aqueous systems. Kinetic studies suggest sodium salts reduce ionic interference in phosphate buffers, yielding more reproducible values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
